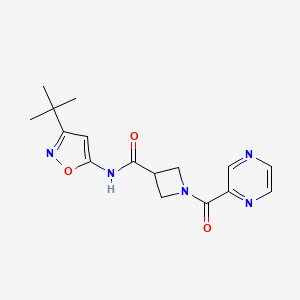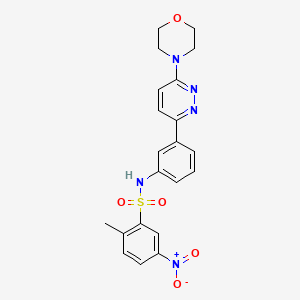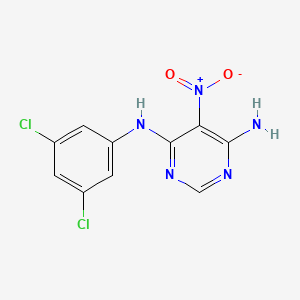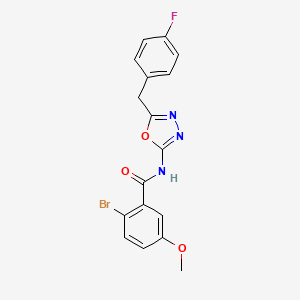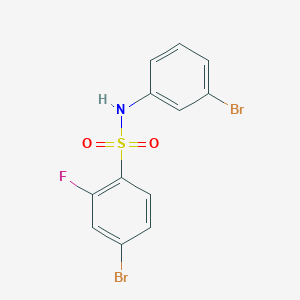
1-(Chloromethyl)-4-(3-nitrophenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-(3-nitrophenyl)imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 1 and a nitrophenyl group at position 4 of the imidazole ring
准备方法
The synthesis of 1-(Chloromethyl)-4-(3-nitrophenyl)imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclocondensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl-substituted imidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Chloromethylation: The final step is the chloromethylation of the imidazole ring, which can be carried out using formaldehyde and hydrochloric acid under acidic conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(Chloromethyl)-4-(3-nitrophenyl)imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common reagents and conditions used in these reactions include:
Nucleophilic substitution: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate.
Reduction: Solvents like ethanol or methanol and catalysts like palladium on carbon.
Oxidation: Solvents like acetonitrile or dichloromethane and oxidizing agents like hydrogen peroxide.
科学研究应用
1-(Chloromethyl)-4-(3-nitrophenyl)imidazole has several scientific research applications, including:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
作用机制
The mechanism of action of 1-(Chloromethyl)-4-(3-nitrophenyl)imidazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. The nitrophenyl group can participate in redox reactions, generating reactive intermediates that can modify biological targets.
相似化合物的比较
1-(Chloromethyl)-4-(3-nitrophenyl)imidazole can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-phenylimidazole: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(Chloromethyl)-4-(4-nitrophenyl)imidazole: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.
1-(Bromomethyl)-4-(3-nitrophenyl)imidazole: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group due to the difference in halogen electronegativity and bond strength.
属性
IUPAC Name |
1-(chloromethyl)-4-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-13-5-10(12-7-13)8-2-1-3-9(4-8)14(15)16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICFANYRRPVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2781371.png)
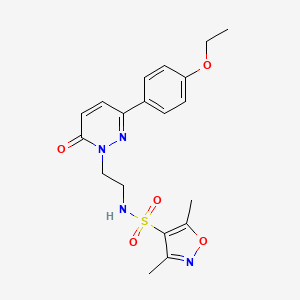
![5-Chloro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2781374.png)
![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)
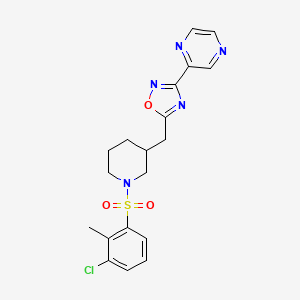
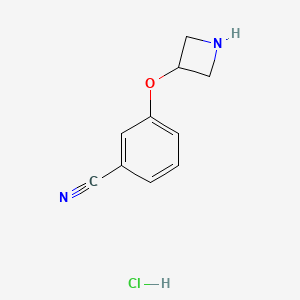
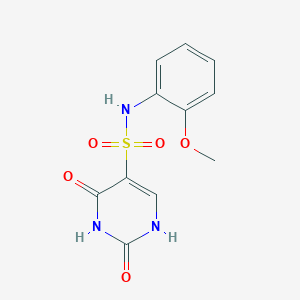
![2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2781386.png)
